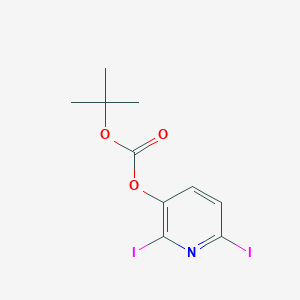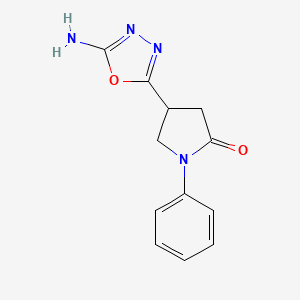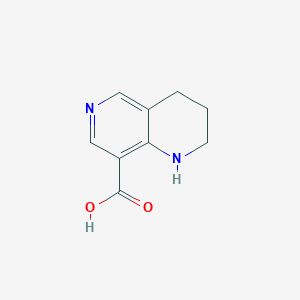
tert-Butyl 2,6-diiodopyridin-3-yl carbonate
Vue d'ensemble
Description
“tert-Butyl 2,6-diiodopyridin-3-yl carbonate” is a biochemical used for proteomics research . It’s a useful research chemical .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 2,6-diiodopyridin-3-yl carbonate” is C10H11I2NO3 . Its molecular weight is 447.01 .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string representation isCC(C)(C)OC(=O)Oc1ccc(I)nc1I .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Activation of Carboxylic Acids : Carboxylic acids can be activated using tert-butyl carbonates like tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate. This process leads to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions for forming amides or peptides (Basel & Hassner, 2002).
Crystal Structure Determination : 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, a class of negatively solvatochromic dyes, has been synthesized and its crystal structure analyzed. This dye is unique due to the bulky tert-butyl groups, which allow it to crystallize without any solvent of crystallization (Shekhovtsov et al., 2012).
Chemical Reactions and Complexes
Electrocatalytic Reduction of CO2 : An iron(III) chloride compound, containing tert-butyl elements, has been shown to mediate the reduction of carbon dioxide to formate, with significant implications in chemical reactions involving CO2 (Nichols et al., 2018).
Copper(II) Complexes Synthesis : Copper(II) complexes using derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, which have implications for biological sensing and iron complexes with unique properties, have been synthesized (Choroba et al., 2019).
Synthesis of New Compounds
- New Reagent for Boc Protecting Group : Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been introduced as a new reagent for preparing N-Boc-amino acids, demonstrating the versatility of tert-butyl carbonates in synthetic chemistry (Rao et al., 2017).
Propriétés
IUPAC Name |
tert-butyl (2,6-diiodopyridin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYIMVKIVIVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673864 | |
| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |
CAS RN |
1138444-12-8 | |
| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)

![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)





